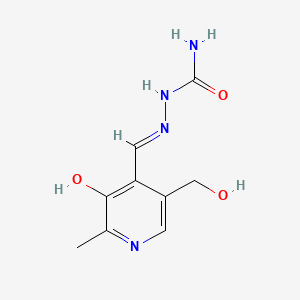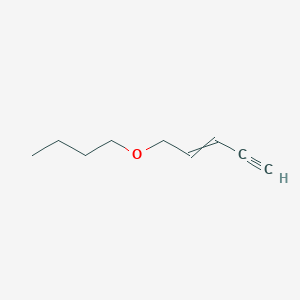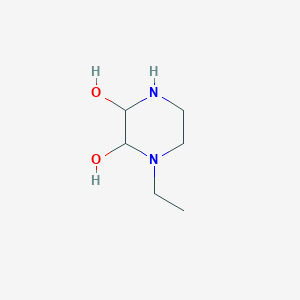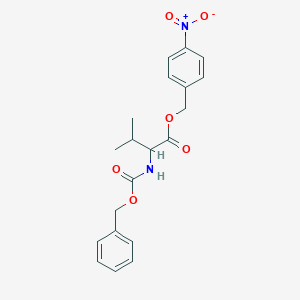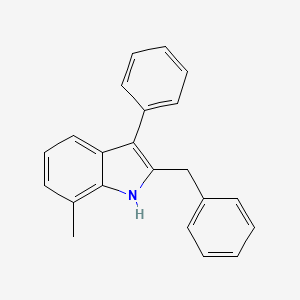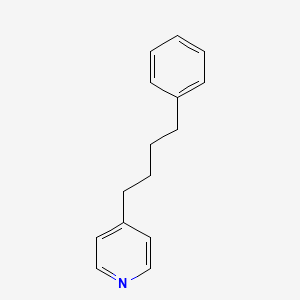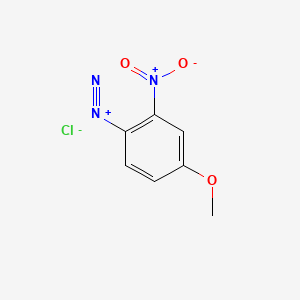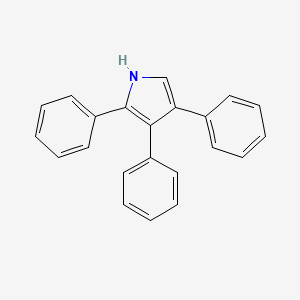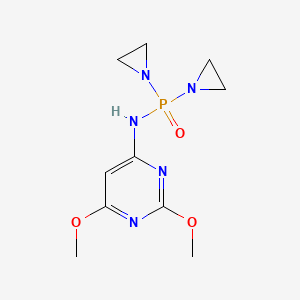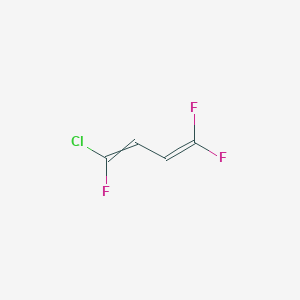
1-Chloro-1,4,4-trifluorobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,4,4-trifluorobuta-1,3-diene is a chemical compound with the molecular formula C4H2ClF3 It is a halogenated diene, characterized by the presence of chlorine and fluorine atoms attached to a butadiene backbone
Métodos De Preparación
The synthesis of 1-Chloro-1,4,4-trifluorobuta-1,3-diene typically involves halogenation reactions. One common method is the dehydrohalogenation of 1,4-dibromo-2-chlorobut-2-ene, which results in the formation of the desired diene . This reaction can be facilitated by the use of phase-transfer catalysts, which simplify the process and improve yield . Industrial production methods may involve similar halogenation and dehydrohalogenation steps, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Chloro-1,4,4-trifluorobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to the formation of addition products.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Polymerization: As a diene, it can participate in polymerization reactions to form polymers with unique properties.
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1,4,4-trifluorobuta-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Chloro-1,4,4-trifluorobuta-1,3-diene exerts its effects involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing fluorine atoms and the chlorine atom influences the compound’s reactivity, making it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Chloro-1,4,4-trifluorobuta-1,3-diene can be compared with other halogenated butadienes, such as:
1,4-Dichloro-2,3-difluorobutadiene: Similar in structure but with different halogenation patterns, leading to distinct reactivity and applications.
1-Bromo-1,4,4-trifluorobuta-1,3-diene: The presence of bromine instead of chlorine can result in different chemical properties and reactivity.
Propiedades
Número CAS |
764-14-7 |
|---|---|
Fórmula molecular |
C4H2ClF3 |
Peso molecular |
142.51 g/mol |
Nombre IUPAC |
1-chloro-1,4,4-trifluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H |
Clave InChI |
HHVFKXOGZHRSDU-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)C=C(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


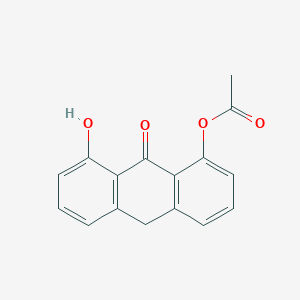


![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
